[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium is a major metabolite of Cyclobenzaprine, a muscle relaxant commonly prescribed for the treatment of muscle spasms. The compound is formed through the glucuronidation process, where Cyclobenzaprine is conjugated with glucuronic acid. This metabolite is significant in pharmacokinetics and drug metabolism studies .
Scientific Research Applications
[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium has several applications in scientific research:
Pharmacokinetics and Drug Metabolism: It is used to study the metabolism and excretion of Cyclobenzaprine in the body.
Analytical Chemistry: The compound is used as a reference standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) to quantify Cyclobenzaprine and its metabolites in biological samples.
Toxicology: Research on this compound helps in understanding the potential toxic effects of Cyclobenzaprine and its metabolites.
Mechanism of Action
Target of Action
Cyclobenzaprine N-beta-D-Glucuronide is a metabolite of Cyclobenzaprine . Cyclobenzaprine primarily targets the brainstem, specifically within the locus coeruleus . The locus coeruleus plays a crucial role in physiological responses to stress and panic.
Mode of Action
Cyclobenzaprine N-beta-D-Glucuronide, as a metabolite of Cyclobenzaprine, is likely to share its parent compound’s mode of action. Cyclobenzaprine acts as a centrally-acting skeletal muscle relaxant . It reduces tonic somatic motor activity influencing both alpha and gamma motor neurons . The exact pharmacodynamic behavior of cyclobenzaprine n-beta-d-glucuronide is currently unclear .
Biochemical Pathways
Cyclobenzaprine N-beta-D-Glucuronide is involved in the metabolic pathways of Cyclobenzaprine . Cyclobenzaprine is metabolized in the liver, primarily by CYP3A4, 1A2, and 2D6 enzymes . The glucuronidation process, which forms Cyclobenzaprine N-beta-D-Glucuronide, is a major pathway in the metabolism of many drugs .
Pharmacokinetics
Cyclobenzaprine, its parent compound, is known to undergo hepatic metabolism via cyp3a4, 1a2, and 2d6, and may undergo enterohepatic recirculation . The metabolites, including Cyclobenzaprine N-beta-D-Glucuronide, are likely to be excreted in the urine and feces.
Result of Action
Cyclobenzaprine, its parent compound, is known to reduce skeletal muscle spasm . It’s also occasionally used off-label for reducing pain and sleep disturbances in patients with fibromyalgia .
Biochemical Analysis
Biochemical Properties
Cyclobenzaprine N-beta-D-Glucuronide is involved in biochemical reactions as a metabolite of Cyclobenzaprine
Cellular Effects
It is known that Cyclobenzaprine, the parent compound of Cyclobenzaprine N-beta-D-Glucuronide, works on areas of the brainstem to reduce skeletal muscle spasm .
Molecular Mechanism
It is known that Cyclobenzaprine, the parent compound, is extensively metabolized in the liver via both oxidative and conjugative pathways .
Metabolic Pathways
Cyclobenzaprine N-beta-D-Glucuronide is involved in the metabolic pathways of Cyclobenzaprine
Preparation Methods
Synthetic Routes and Reaction Conditions: [(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium is synthesized through the enzymatic glucuronidation of Cyclobenzaprine. The process involves the use of UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to Cyclobenzaprine, forming the glucuronide conjugate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic reactions using recombinant UDP-glucuronosyltransferase enzymes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: [(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release the parent compound, Cyclobenzaprine. This reaction is catalyzed by beta-glucuronidase enzymes .
Common Reagents and Conditions:
Major Products Formed:
Comparison with Similar Compounds
[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium can be compared with other glucuronide conjugates of tricyclic compounds, such as:
Amitriptyline N-beta-D-Glucuronide: Similar to Cyclobenzaprine, Amitriptyline undergoes glucuronidation to form its glucuronide conjugate.
Nortriptyline N-beta-D-Glucuronide: Another tricyclic compound that forms a glucuronide conjugate.
This compound is unique due to its specific formation from Cyclobenzaprine and its role in the metabolism of this widely prescribed muscle relaxant.
Properties
CAS No. |
67324-97-4 |
---|---|
Molecular Formula |
C26H29NO6 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C26H29NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-25,28-30H,7,15H2,1-2H3/t21-,22-,23+,24-,25+/m0/s1 |
InChI Key |
DJRZMHSVTCVTFB-ARXROMJUSA-N |
Isomeric SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |
SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-β-D-glucopyranuronosyl -N,N-dimethyl-1-propanaminium Inner Salt; Cyclobenzaprine N-Glucuronide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.